molecular formula C16H19N3O4S2 B2814674 Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391875-02-8

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2814674
CAS RN: 391875-02-8
M. Wt: 381.47
InChI Key: NJQJMVSEJNFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, also known as EMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a synthetic compound that belongs to the class of thiadiazole derivatives and has shown promising results in several preclinical studies.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry. Researchers have developed various analogs and derivatives to explore their selective inhibitory activities and improve drug-like properties, such as solubility and potency. For instance, derivatives of the thiadiazole moiety, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been identified as potent and selective inhibitors of glutaminase, with modifications aiming to enhance solubility and retain potency (Shukla et al., 2012). Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazol-2-amine has been reported, showcasing the compound's versatility in forming heterocyclic derivatives with potential antimicrobial properties (El-Sayed et al., 2015).

Pharmacological Evaluation

Although the directive was to exclude drug use and dosage information, it's noteworthy that these compounds have been evaluated for various pharmacological activities. This includes research on their potential as anti-inflammatory, analgesic, and anticancer agents. For example, novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed and evaluated for their anti-inflammatory and analgesic activities, indicating the therapeutic potential of thiadiazole derivatives (Shkair et al., 2016). Another study focused on the design, synthesis, and biological evaluation of 1,3,4-thiadiazole derivatives as cytotoxic agents against human tumor cell lines, highlighting the apoptotic mechanisms induced by these compounds (Almasirad et al., 2016).

Antimicrobial and Antiviral Activities

Further research into thiadiazole derivatives has revealed their potential antimicrobial and antiviral activities. Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown significant activities against various pathogens, including tobacco mosaic virus and Xanthomonas oryzae, suggesting their utility as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

Safety and Hazards

The safety and hazards associated with Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are not known. It’s always important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-4-23-14(21)10(2)24-16-19-18-15(25-16)17-13(20)9-11-5-7-12(22-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJMVSEJNFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

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